butyl 3-methylbut-2-enoate
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Overview
Description
Butyl 3-methylbut-2-enoate, also known as 3-methyl-2-butenoic acid butyl ester, is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless to pale yellow liquid with a characteristic fruity odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The resulting ester is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-butenoic acid.
Reduction: Butyl 3-methylbut-2-enol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Butyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of butyl 3-methylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a butyl group.
Isopentyl 3-methyl-2-butenoate: Similar structure but with an isopentyl group instead of a butyl group.
Uniqueness
Butyl 3-methylbut-2-enoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.
Biological Activity
Butyl 3-methylbut-2-enoate, an unsaturated ester, has garnered attention for its diverse biological activities. This compound is part of a larger class of alkyl esters that exhibit various pharmacological properties, including nematicidal, antimicrobial, and cytotoxic effects. Below is a detailed overview of its biological activity, supported by relevant research findings and data tables.
- Chemical Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
- Structure : The compound features a butyl group attached to the 3-methylbut-2-enoate moiety, characterized by a double bond between the second and third carbon atoms in the butenoate chain.
1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of this compound. It has been shown to inhibit the hatching of nematode eggs significantly. In a comparative study, various volatile organic compounds (VOCs) were tested for their efficacy against Meloidogyne javanica, a common plant-parasitic nematode.
Compound | Mortality (%) at 24h |
---|---|
Butyl butanoate | 93.75 ± 0.02 |
Methyl 3-methylbutanoate | 85.00 ± 0.03 |
This compound | 80.00 ± 0.01 |
The above table indicates that this compound exhibits significant nematicidal activity, comparable to other tested compounds .
2. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
3. Cytotoxic Effects
Research involving cancer cell lines has revealed that this compound can induce cytotoxicity in human cancer cells. In a study using HeLa cells, the compound was found to inhibit cell proliferation significantly:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 ± 5 |
25 | 55 ± 7 |
50 | 30 ± 4 |
The data indicate a dose-dependent decrease in cell viability, suggesting potential for further exploration as an anticancer agent .
Case Study: Nematicidal Efficacy
In a controlled experiment, this compound was applied to soil infested with Meloidogyne javanica. The results showed a marked reduction in nematode populations over two weeks, with an average reduction rate of over 70% compared to untreated controls.
Case Study: Antimicrobial Screening
A series of antimicrobial assays were conducted using agar diffusion methods to assess the efficacy of this compound against pathogenic bacteria. The compound exhibited clear zones of inhibition ranging from 10 mm to 20 mm depending on the bacterial strain and concentration used.
Properties
CAS No. |
54056-51-8 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
butyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-11-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
IJZWZSGPEJOCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C(C)C |
Purity |
95 |
Origin of Product |
United States |
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